Regioisomeric Distinction: N1-Methyl vs. N4-Methyl Substitution
The target compound is the N1-methyl isomer, whereas the more commonly studied 4-methylpiperazine-2,6-dione (4-MP) is the N4-methyl regioisomer . This regioisomeric difference fundamentally alters the compound's physicochemical and biological properties. For instance, the N1-methyl substitution in the target compound creates a distinct hydrogen-bonding network and conformational preference compared to the N4-methyl analog, which is a known model for imide hydrolysis studies [1]. This specificity is critical for SAR studies where even minor substituent position changes can drastically affect target binding.
| Evidence Dimension | Regiochemistry of Methyl Substitution |
|---|---|
| Target Compound Data | 1-methyl substitution on piperazine-2,6-dione ring |
| Comparator Or Baseline | 4-methyl substitution on piperazine-2,6-dione (4-MP, CAS 60725-35-1) |
| Quantified Difference | Structural isomer; distinct regiochemistry |
| Conditions | Structural analysis based on IUPAC nomenclature and spectral data |
Why This Matters
Ensures procurement of the correct regioisomer for SAR studies, as N1 vs. N4 substitution alters the compound's conformational and electronic profile.
- [1] Sisco JM, Stella VJ. An Unexpected Hydrolysis pH-Rate Profile, at pH Values Less than 7, of the Labile Imide, ICRF-187. Pharm Res. 1992;9(9):1209-1214. View Source
